REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[C:5]([CH3:7])[NH:4][N:3]=1.CC[O:10][C:11]([CH:13]([C:17]([CH3:19])=O)[C:14]([CH3:16])=O)=[O:12]>C(O)(=O)C>[CH3:7][C:5]1[CH:6]=[C:2]2[N:1]=[C:14]([CH3:16])[C:13]([C:11]([OH:12])=[O:10])=[C:17]([CH3:19])[N:3]2[N:4]=1
|
Name
|
|
Quantity
|
970 mg
|
Type
|
reactant
|
Smiles
|
NC1=NNC(=C1)C
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(C(=O)C)C(=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 120° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethanol (5 ml) and 5 N sodium hydroxide solution (2 ml) were added to the residue
|
Type
|
STIRRING
|
Details
|
stirred at 70° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
water was added to the reaction mixture which
|
Type
|
WASH
|
Details
|
was then washed with ethyl acetate
|
Type
|
ADDITION
|
Details
|
2 N Hydrochloric acid was added to the aqueous phase until it
|
Type
|
CUSTOM
|
Details
|
precipitated crystals
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water and n-hexane
|
Type
|
CUSTOM
|
Details
|
The crystals were dried under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN2C(N=C(C(=C2C)C(=O)O)C)=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |